![molecular formula C12H24N2O2 B1526712 tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate CAS No. 1036027-86-7](/img/structure/B1526712.png)
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group attached to the carboxylate. The (1R)-1-aminoethyl side chain is linked to one of the piperidine carbons. The semi-flexible nature of this linker allows for optimal binding to target proteins in PROTAC-mediated degradation .
Scientific Research Applications
Anticonvulsant Development
This compound has been utilized in the synthesis of novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid, which were characterized and screened for anticonvulsant activity . These compounds showed considerable in vitro permeability across the blood-brain barrier (BBB), indicating potential for development into antiepileptic drugs .
Targeted Protein Degradation
In the field of drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras), this compound serves as a semi-flexible linker . The incorporation of such linkers can impact the 3D orientation of the degrader and optimize drug-like properties .
Neuroscience Research
Compounds like CPI-1189, which are structurally related to tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, have shown potential applications in neuroscience research. They can be used as tool compounds to study the role of ion channels and receptors in the central nervous system (CNS).
Synthesis of Quinoline Derivatives
Quinoline derivatives have a wide range of applications, including use in medicinal chemistry , synthetic organic chemistry , and industrial chemistry . The compound can be a precursor or an intermediate in the synthesis of such derivatives .
Agrochemical Research
Quinoline derivatives, which can be synthesized using tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, are found to have applications as agrochemicals . They are used in the study of bio-organic and bio-organometallic processes .
Manufacturing of Dyes and Colorants
The compound is also relevant in the manufacturing of dyes , food colorants , and pH indicators . Its derivatives are integral to the production of various organic compounds that serve these purposes .
Laboratory Chemicals
As a laboratory chemical, tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is used in research settings, particularly in pharmacology and drug discovery . It is often handled under stringent safety conditions due to its hazardous nature .
Safety and Handling in Industrial Applications
The compound’s safety data sheet indicates its use in food, drug, pesticide, or biocidal product applications . Proper handling and storage are crucial due to its harmful nature if swallowed and its ability to cause severe skin burns and eye damage .
Mechanism of Action
The mechanism of action lies in the ability of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate to act as a linker between a ligand (targeting protein of interest) and an E3 ubiquitin ligase-recruiting moiety. In a PROTAC, this linker connects the two components, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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